molecular formula C12H8Cl2N6 B1332585 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

Cat. No.: B1332585
M. Wt: 307.14 g/mol
InChI Key: VHSXJSOVADJDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes two triazole rings fused to a quinoxaline core, with chloromethyl groups attached at the 3 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with triazole derivatives in the presence of chloromethylating agents such as formaldehyde and hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete cyclization and chloromethylation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chloromethylating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions or with the aid of catalysts.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed:

    Substitution Products: Derivatives with various functional groups replacing the chloromethyl groups.

    Oxidation Products: Potential formation of quinoxaline N-oxides.

    Reduction Products: Reduced forms of the triazole or quinoxaline rings.

Scientific Research Applications

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[104002,6

Mechanism of Action

The mechanism of action of 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell growth . Additionally, it may inhibit specific enzymes involved in cellular signaling pathways, further contributing to its anticancer activity.

Comparison with Similar Compounds

Uniqueness: 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is unique due to the presence of chloromethyl groups at specific positions, which can significantly influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity in various applications.

Properties

Molecular Formula

C12H8Cl2N6

Molecular Weight

307.14 g/mol

IUPAC Name

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

InChI

InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2

InChI Key

VHSXJSOVADJDNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl

Origin of Product

United States

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